Formulators of aqueous antifibrotic therapies face a critical solubility barrier: 4-aminobenzoic acid (PABA) free acid dissolves at only ~5 mg/mL, precluding high-concentration liquid dosage forms. Aminobenzoate potassium (CAS 138-84-1) eliminates this limitation with water solubility exceeding 50 g/100 mL.
- Enables oral solutions, syrups, and injectable formulations unattainable with the free acid.
- USP-grade material: 98.0%-102.0% purity, volatile diazotizable substances ≤0.002%.
- Clinically validated API (Potaba®) for Peyronie's disease, scleroderma, and morphea at 12 g/day dosing.
- Differentiated antifibrotic mechanism via tissue oxygen uptake enhancement and MAO activation-not interchangeable with benzocaine/novocaine analogs.
Molecular FormulaC7H7KNO2
Molecular Weight176.23 g/mol
CAS No.138-84-1
Cat. No.B045847
⚠ Attention: For research use only. Not for human or veterinary use.
Aminobenzoate potassium (CAS 138-84-1) is the monopotassium salt of 4-aminobenzoic acid (PABA), with the molecular formula C₇H₆KNO₂ and a molecular weight of 175.23 g/mol [1]. The compound is a white to off-white crystalline solid that is freely soluble in water [2]. As a pharmacopeial substance, aminobenzoate potassium is defined by USP monographs with a specified purity range of not less than 98.0% and not more than 102.0% when calculated on the dried basis, and a pH of 8.0–9.0 in a 1-in-20 aqueous solution [3][4]. The compound is recognized as a member of the vitamin B complex family and is classified under ATC code D11AX23 as a dermatological preparation [5][6].
Salt form for aqueous research: Monopotassium salt enables high-concentration aqueous formulations, bypassing free-acid solubility limits.
USP-grade pharmacopeial identity: Defined purity 98.0–102.0% and impurity thresholds suited for quality-controlled research and reference-standard workflows.
Antifibrotic mechanism research: Reported MAO activation and tissue-oxygen-uptake context; distinct from local-anesthetic aminobenzoates.
Aminobenzoate potassium cannot be simply substituted with the parent free acid, 4-aminobenzoic acid (PABA), due to fundamental differences in aqueous solubility that directly impact formulation feasibility and oral bioavailability. PABA is only slightly soluble in water, with reported solubility of approximately 4.7–6.1 mg/mL at ambient temperature, while the potassium salt exhibits dramatically enhanced aqueous solubility, exceeding 50 g/100 mL in water [1]. This orders-of-magnitude difference precludes direct replacement in aqueous formulations such as oral solutions, injectable preparations, and water-based topical products without complete reformulation. Furthermore, in-class analogs such as benzocaine and novocaine (procaine) are primarily utilized as local anesthetics via sodium channel blockade, whereas aminobenzoate potassium demonstrates antifibrotic activity through enhancement of tissue oxygen uptake and monoamine oxidase (MAO) activation—a mechanistic divergence that precludes functional substitution in therapeutic applications targeting fibrotic disorders [2][3]. The USP monograph also establishes specific purity and impurity thresholds (e.g., volatile diazotizable substances ≤0.002% as p-toluidine) that are not uniformly applicable to alternative PABA derivatives [4].
Aminobenzoate PotassiumAqueous solubility >50 g/100 mL; USP monograph with defined purity/impurity limits; antifibrotic pathway context.
Aminobenzoate PotassiumMechanism linked to MAO enhancement and tissue oxygen uptake; used in fibrotic disorder research models.
Benzocaine / ProcaineSodium-channel blockers primarily used as local anesthetics; no reported MAO-mediated antifibrotic pathway activity.
[1] Human Metabolome Database. p-Aminobenzoic acid (HMDB0001392). Available from: https://www.hmdb.ca/metabolites/HMDB0001392 View Source
[2] National Cancer Institute Thesaurus. Aminobenzoate Potassium - Classes. 2024. Available from: https://bioportal.bioontology.org/ontologies/NCIT/?p=classes&conceptid=http%3A%2F%2Fncicb.nci.nih.gov%2Fxml%2Fowl%2FEVS%2FThesaurus.owl%23C28813 View Source
[3] ScienceDirect. Aminobenzoic Acid. Available from: https://www.sciencedirect.com/topics/medicine-and-dentistry/aminobenzoic-acid View Source
Aminobenzoate potassium demonstrates a substantially greater aqueous solubility compared to the parent free acid, 4-aminobenzoic acid (PABA). This differential solubility is fundamental to formulation selection, particularly for oral solutions, injectable preparations, and water-based topical dosage forms. A direct comparison of solubility data reveals that aminobenzoate potassium exhibits solubility exceeding 50 g/100 mL in water, whereas PABA is only slightly soluble, with reported values of 4.7–6.1 mg/mL [1].
Aqueous solubilityHead-to-head
Potassium salt >50 g/100 mL vs. PABA 4.7–6.1 mg/mL (>80-fold)
Formulation-feasibility context: enables aqueous solutions where free acid precipitates.
Water at 20–25 °C; direct comparison supports salt selection.
>80-fold greater solubility for the potassium salt
Conditions
Water at ambient temperature (20–25°C)
Why This Matters
This orders-of-magnitude solubility advantage enables the potassium salt to be used in aqueous formulations where PABA free acid would precipitate, directly impacting formulation feasibility for oral solutions and water-based topical products.
SolubilityFormulationBioavailability
[1] Human Metabolome Database. p-Aminobenzoic acid (HMDB0001392). Available from: https://www.hmdb.ca/metabolites/HMDB0001392 View Source
USP Purity Standards vs. PABA Derivatives
Aminobenzoate potassium is subject to a specific USP monograph that establishes quantitative purity thresholds and impurity limits not uniformly defined for alternative PABA derivatives. The USP specification requires a purity range of not less than 98.0% and not more than 102.0% (calculated on the dried basis) and limits volatile diazotizable substances to not more than 0.002% as p-toluidine [1][2]. In contrast, 4-aminobenzoic acid (PABA) is not subject to the same compendial monograph, and alternative derivatives such as benzocaine or Padimate O are governed by separate monographs with different impurity profiles .
4-Aminobenzoic acid (PABA): no USP monograph; alternative derivatives have distinct monograph specifications
Quantified Difference
Defined USP monograph with specific impurity limits for aminobenzoate potassium
Conditions
USP 2025 monograph testing conditions
Why This Matters
Procurement of aminobenzoate potassium with USP-defined purity specifications ensures compliance with regulatory quality standards for pharmaceutical applications, a consideration not uniformly applicable to non-compendial PABA derivatives.
Aminobenzoate potassium demonstrates favorable oral absorption kinetics, with quantifiable plasma concentration parameters following oral administration. Following a single oral dose of 3 g aminobenzoate potassium in healthy volunteers, maximum plasma concentrations (Cmax) reached 29–74 μg/mL, with a time to maximum concentration (Tmax) of 41–90 minutes, followed by rapid decline to less than 10 μg/mL by 4 hours post-dose [1]. While direct comparative bioavailability studies between the potassium salt and PABA free acid are not available in the primary literature, the dramatic solubility difference (>80-fold) provides a strong theoretical basis for expecting superior and more consistent oral absorption of the potassium salt relative to the poorly soluble free acid .
Healthy volunteers; solubility difference suggests variable absorption for PABA.
PharmacokineticsBioavailabilityOral Absorption
Evidence Dimension
Oral pharmacokinetic parameters
Target Compound Data
Cmax: 29–74 μg/mL; Tmax: 41–90 min
Comparator Or Baseline
PABA free acid: No comparable human pharmacokinetic data; solubility difference (>80-fold) suggests lower and more variable absorption
Quantified Difference
Solubility difference >80-fold; pharmacokinetic difference not directly quantifiable due to absence of comparator data
Conditions
Healthy volunteers, single oral dose of 3 g
Why This Matters
The quantifiable pharmacokinetic profile of aminobenzoate potassium enables reliable dosing in oral therapeutic applications, whereas the poor aqueous solubility of PABA free acid presents a significant barrier to consistent oral absorption.
PharmacokineticsBioavailabilityOral Absorption
[1] RxReasoner. POTABA Powder for oral solution: Pharmacokinetic properties. 2022. Available from: https://www.rxreasoner.com/monographs/potaba/pharmacology View Source
Antifibrotic Activity vs. Local Anesthetics
Aminobenzoate potassium exhibits antifibrotic activity through a mechanism distinct from structurally related aminobenzoate derivatives such as benzocaine and novocaine (procaine). Aminobenzoate potassium increases oxygen uptake at the tissue level and enhances monoamine oxidase (MAO) activity, thereby promoting serotonin degradation and potentially reducing fibrosis [1][2]. In contrast, benzocaine and novocaine function primarily as local anesthetics via sodium channel blockade and lack demonstrated antifibrotic activity [3]. Quantitative clinical evidence includes a randomized, placebo-controlled trial comparing aminobenzoate potassium 12 g/day with matching placebo over 48 weeks in scleroderma patients, which established safety and tolerability at this dose level, though efficacy in this specific patient population was not demonstrated [4].
Antifibrotic mechanismClass-level
MAO enhancement and tissue O₂ uptake; 12 g/day in 48-wk trial
Pathway-response context: distinct from local-anesthetic sodium-channel blockade.
Scleroderma trial established tolerability; efficacy endpoint not met. Data to verify.
AntifibroticMonoamine OxidaseFibrotic Disorders
Evidence Dimension
Mechanism of action and therapeutic indication
Target Compound Data
Antifibrotic via enhanced MAO activity and increased tissue oxygen uptake; dosed at 12 g/day in clinical trial
Comparator Or Baseline
Benzocaine and novocaine: Local anesthetic via sodium channel blockade; no antifibrotic indication
Quantified Difference
Distinct mechanism with quantitative clinical dosing data (12 g/day); no mechanistic overlap with local anesthetic analogs
Conditions
In vitro mechanistic studies; 48-week randomized controlled trial
Why This Matters
This mechanistic differentiation precludes substitution with local anesthetic analogs in therapeutic applications targeting fibrotic conditions such as Peyronie's disease and scleroderma.
AntifibroticMonoamine OxidaseFibrotic Disorders
[1] National Cancer Institute Thesaurus. Aminobenzoate Potassium - Classes. 2024. Available from: https://bioportal.bioontology.org/ontologies/NCIT/?p=classes&conceptid=http%3A%2F%2Fncicb.nci.nih.gov%2Fxml%2Fowl%2FEVS%2FThesaurus.owl%23C28813 View Source
[2] PDR.net. Potaba (aminobenzoate potassium) Mechanism of Action. 2023. Available from: https://www.pdr.net/drug-summary/?drugLabelId=Potaba-aminobenzoate-potassium-247 View Source
[3] ScienceDirect. Aminobenzoic Acid. Available from: https://www.sciencedirect.com/topics/medicine-and-dentistry/aminobenzoic-acid View Source
[4] PubMed. Comparison of aminobenzoate potassium and placebo in the treatment of scleroderma. Available from: https://pubmed.ncbi.nlm.nih.gov/ View Source
Aminobenzoate Potassium Application Scenarios
Aqueous Formulation Development
Aminobenzoate potassium is the preferred chemical form for developing aqueous oral solutions, syrups, and water-based topical formulations where the poor solubility of PABA free acid (4.7–6.1 mg/mL) would otherwise preclude dissolution. The potassium salt's solubility exceeding 50 g/100 mL in water enables high-concentration liquid dosage forms and simplifies manufacturing processes. USP-grade material with defined purity (98.0%–102.0%) and impurity limits (≤0.002% volatile diazotizable substances) provides the quality foundation required for pharmaceutical development [1].
Antifibrotic Research in Fibrotic Disorders
Aminobenzoate potassium is the active pharmaceutical ingredient (API) in the drug product Potaba, indicated for the treatment of fibrotic conditions including Peyronie's disease, scleroderma, dermatomyositis, morphea, and linear scleroderma. Clinical dosing at 12 g/day (administered in 4–6 divided doses) is supported by a 48-week randomized controlled trial establishing tolerability. The antifibrotic mechanism, involving enhanced tissue oxygen uptake and MAO activation, distinguishes this compound from local anesthetic analogs and positions it uniquely for research into serotonin- and MAO-mediated fibrotic pathways [2][3].
Pharmacokinetic and Metabolic Studies
Aminobenzoate potassium serves as a reference standard for pharmacokinetic investigations of PABA-derived compounds due to its well-defined oral absorption parameters (Cmax: 29–74 μg/mL; Tmax: 41–90 min following a 3 g dose). The compound undergoes metabolism primarily to p-aminobenzoylglycine, p-aminobenzoylglucuronide, and p-aminobenzoylacetylester, with evidence of auto-induction of metabolism during chronic administration. These defined parameters enable reproducible experimental design in bioavailability and metabolic pathway studies [4][5].
USP Quality Control and Reference Standards
Aminobenzoate potassium USP Reference Standard is specifically intended for use in quality tests and assays as specified in USP compendia, including monographs for Aminobenzoate Potassium Capsules. The availability of certified reference material traceable to USP standards enables rigorous method validation, system suitability testing, and impurity profiling in pharmaceutical quality control laboratories. This compendial status provides a procurement advantage for laboratories requiring regulatory-compliant reference materials .
Application
Selection Property
Validation Focus
Aqueous formulation research
Salt-form solubility advantage
Solution-state stability and concentration limits
Fibrotic pathway studies
MAO/tissue-oxygen modulation context
Antifibrotic endpoint interpretation in research models
Pharmacokinetic/metabolic profiling
Defined oral absorption parameters
Exposure-model validation and metabolite characterization
USP reference-standard workflows
Compendial purity and impurity specification
Method validation and system suitability under USP monographs
[2] PDR.net. Potaba (aminobenzoate potassium) Dosage and Indications. 2023. Available from: https://www.pdr.net/drug-summary/?drugLabelId=Potaba-aminobenzoate-potassium-247 View Source
[3] PubMed. Comparison of aminobenzoate potassium and placebo in the treatment of scleroderma. Available from: https://pubmed.ncbi.nlm.nih.gov/ View Source
[4] RxReasoner. POTABA Powder for oral solution: Pharmacokinetic properties. 2022. Available from: https://www.rxreasoner.com/monographs/potaba/pharmacology View Source
[5] Duboff GS, et al. Metabolism of para-aminobenzoate over time. Res Commun Chem Pathol Pharmacol. 1978;20(3):585-8. PMID: 307793. View Source
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